![molecular formula C12H14O B14901372 2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
2-[(E)-2-phenylethenyl]tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Styryltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a styryl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryltetrahydrofuran typically involves the reaction of tetrahydrofuran with a styryl precursor under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of (E)-2-Styryltetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
(E)-2-Styryltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, altering the compound’s properties.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted tetrahydrofuran derivatives.
科学研究应用
(E)-2-Styryltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which (E)-2-Styryltetrahydrofuran exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(E)-2-Styryl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of tetrahydrofuran.
(E)-2-Styryl-1,4-dioxane: Contains a dioxane ring, offering different chemical properties.
(E)-2-Styryl-1,3-dioxepane: Features a larger dioxepane ring, affecting its reactivity and applications.
Uniqueness
(E)-2-Styryltetrahydrofuran is unique due to its specific ring structure and the presence of the styryl group, which imparts distinct chemical and physical properties
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]oxolane |
InChI |
InChI=1S/C12H14O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12H,4,7,10H2/b9-8+ |
InChI 键 |
MZGMTIBYFDHKAS-CMDGGOBGSA-N |
手性 SMILES |
C1CC(OC1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1CC(OC1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


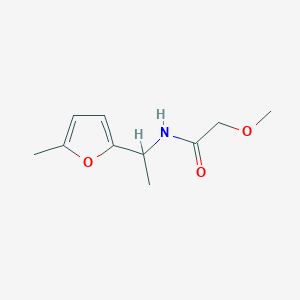

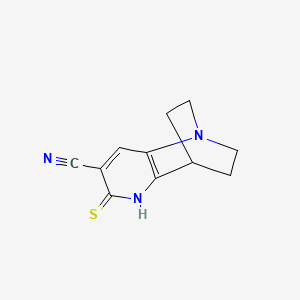

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
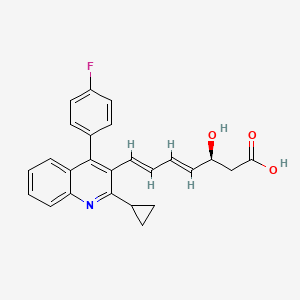
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
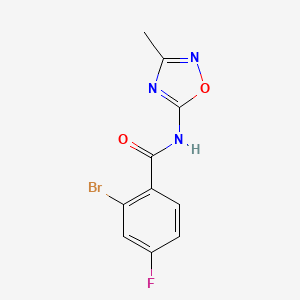
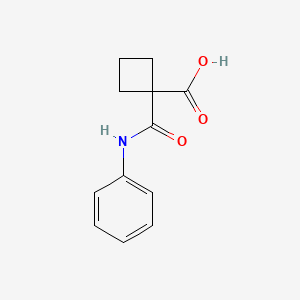
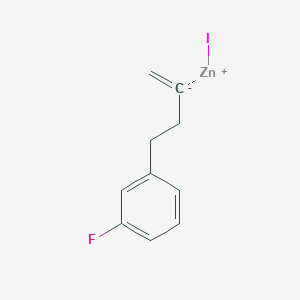

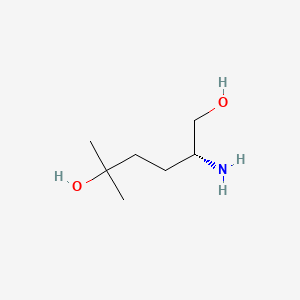
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
